molecular formula C18H14N2O5 B6524356 ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate CAS No. 5627-69-0

ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate

Cat. No. B6524356
CAS RN: 5627-69-0
M. Wt: 338.3 g/mol
InChI Key: NRGWYUZSZRWJRA-UHFFFAOYSA-N
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Description

Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate is a compound that has been studied for its ability to act as a catalyst for various chemical reactions. It is a member of the quinoline family of compounds, and has been studied for its potential applications in scientific research.

Scientific Research Applications

Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate has been studied for its potential applications in scientific research. It has been used as a catalyst for various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been studied for its potential to act as a ligand for metal ions, and as a reagent for the synthesis of peptides and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate in laboratory experiments include its relatively low cost, its ease of synthesis, and its ability to catalyze a variety of reactions. However, there are some limitations to its use in laboratory experiments, including its stability and the potential for it to form unwanted byproducts. Additionally, it is important to note that it is a hazardous material and should be handled with appropriate safety precautions.

Future Directions

There are a number of potential future directions for research on ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. These include further investigation into its potential applications in pharmaceuticals, agrochemicals, and other organic compounds, as well as its potential to act as a ligand for metal ions and as a reagent for the synthesis of peptides and proteins. Additionally, further research into its stability and potential for forming unwanted byproducts is needed. Finally, further investigation into its biochemical and physiological effects is necessary in order to fully understand its potential applications.

Synthesis Methods

Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate can be synthesized using a variety of methods. One of the most commonly used methods is the Suzuki coupling reaction, which involves the reaction of a boronic acid and a halogenated organic compound. This reaction is catalyzed by a palladium complex, and the resulting compound is then subjected to a nitration reaction to form this compound.

properties

IUPAC Name

ethyl 6-nitro-2-oxo-4-phenyl-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-2-25-18(22)16-15(11-6-4-3-5-7-11)13-10-12(20(23)24)8-9-14(13)19-17(16)21/h3-10H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGWYUZSZRWJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354196
Record name F0011-0786
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5627-69-0
Record name F0011-0786
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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